N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide
Description
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-11-4-6-12(7-5-11)24-16(25)9-14(23-24)17(26)22-13-3-2-8-21-18(13)27-10-15(19)20/h2-9,15,23H,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMNIJUAKCQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)NC3=C(N=CC=C3)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through various methods, including the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine.
Introduction of the difluoroethoxy group: This step involves the nucleophilic substitution reaction where the difluoroethoxy group is introduced to the pyridine ring.
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Coupling reactions: The final step involves coupling the pyridine and pyrazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific receptors: It can bind to receptors on the cell surface or within the cell, leading to a cascade of biochemical events.
Inhibiting enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulating signaling pathways: It can modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide
- 2-(2,2-difluoroethoxy)pyridine
- 3-oxo-1H-pyrazole-5-carboxamide
Uniqueness
N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide is unique due to the presence of both the difluoroethoxy group and the pyrazole ring, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
